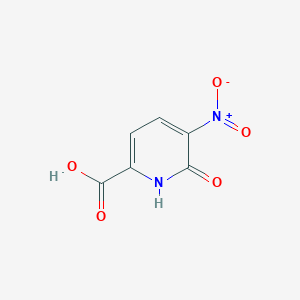
6-Hydroxy-5-nitropicolinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxy-5-nitropicolinic acid is a derivative of picolinic acid, characterized by the presence of a hydroxyl group at the 6th position and a nitro group at the 5th position on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-5-nitropicolinic acid typically involves the nitration of picolinic acid followed by hydroxylation. One common method includes the reaction of picolinic acid with nitric acid to introduce the nitro group at the 5th position.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
6-Hydroxy-5-nitropicolinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl and nitro groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Reagents like halogens or alkylating agents are used under specific conditions to achieve substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces amino derivatives.
Substitution: Produces various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
6-Hydroxy-5-nitropicolinic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing metal complexes with therapeutic properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Hydroxy-5-nitropicolinic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The hydroxyl group can participate in hydrogen bonding and other interactions that influence the compound’s activity. These interactions can modulate various pathways, including those involved in inflammation and cancer .
Comparación Con Compuestos Similares
Similar Compounds
5-Nitropicolinic acid: Lacks the hydroxyl group at the 6th position.
6-Hydroxy-2-picolinic acid: Has the hydroxyl group at the 6th position but lacks the nitro group at the 5th position.
2,6-Dihydroxypicolinic acid: Contains hydroxyl groups at both the 2nd and 6th positions but lacks the nitro group.
Uniqueness
6-Hydroxy-5-nitropicolinic acid is unique due to the presence of both the hydroxyl and nitro groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C6H4N2O5 |
|---|---|
Peso molecular |
184.11 g/mol |
Nombre IUPAC |
5-nitro-6-oxo-1H-pyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H4N2O5/c9-5-4(8(12)13)2-1-3(7-5)6(10)11/h1-2H,(H,7,9)(H,10,11) |
Clave InChI |
ANFXHMHIBRVKOF-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=O)NC(=C1)C(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6',7'-Dihydro-3'H-4-azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine]](/img/structure/B13038636.png)

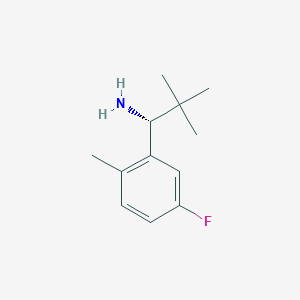
![Methyl 1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine-6-carboxylate](/img/structure/B13038653.png)
![1-(2,2-Difluoroethyl)-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13038661.png)
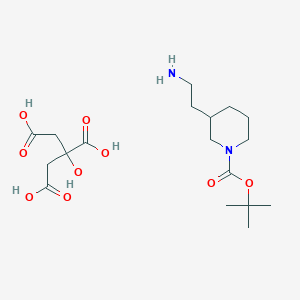
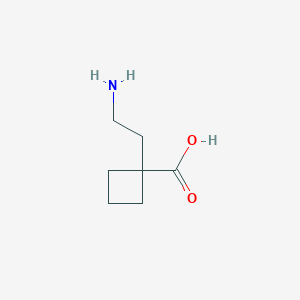
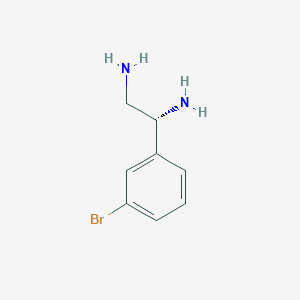
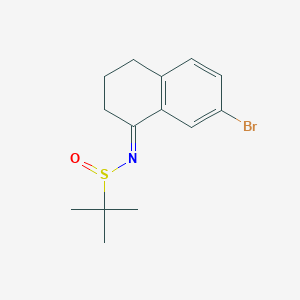
![1-(7-Fluoro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone](/img/structure/B13038691.png)
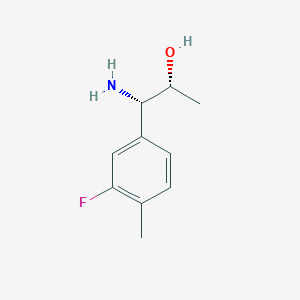
![Ethyl 3-bromo-5-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13038706.png)
![(7-Chloroimidazo[1,2-A]pyridin-2-YL)methanamine](/img/structure/B13038731.png)
